7-methoxy-3,4,8-trimethyl-2H-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-3,4,8-trimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-7-8(2)13(14)16-12-9(3)11(15-4)6-5-10(7)12/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWLCJVDJFYZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Studies of 7 Methoxy 3,4,8 Trimethyl 2h Chromen 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic compounds in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete proton and carbon framework of 7-methoxy-3,4,8-trimethyl-2H-chromen-2-one and confirm the specific placement of its substituents.
1D NMR Techniques (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the molecule.
The ¹H NMR spectrum is anticipated to show distinct signals for each of the aromatic protons and the methyl and methoxy (B1213986) groups. The aromatic protons on the benzene (B151609) ring are expected to appear as singlets due to their substitution pattern, which eliminates typical ortho and meta couplings. The protons of the three methyl groups (at positions C3, C4, and C8) and the methoxy group (at C7) will also each produce a singlet, with their chemical shifts influenced by their position on the coumarin (B35378) core.
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment. The spectrum for this compound would display 13 distinct signals corresponding to its 13 carbon atoms. The carbonyl carbon (C2) of the lactone ring is expected to be the most downfield-shifted signal. The chemical shifts of the aromatic and pyrone ring carbons are influenced by the electron-donating effects of the methoxy and methyl substituents. researchgate.net
Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data is predictive and based on established substituent effects on the coumarin scaffold, as specific experimental data for this compound is not publicly available.)
| Position | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Multiplicity |
|---|---|---|---|
| C2 | - | ~161.0 | - |
| C3 | - | ~120.0 | - |
| C3-CH₃ | ~2.15 | ~16.0 | s |
| C4 | - | ~148.0 | - |
| C4-CH₃ | ~2.40 | ~18.0 | s |
| C4a | - | ~114.0 | - |
| C5 | ~7.40 | ~125.0 | d, J=8.8 Hz |
| C6 | ~6.90 | ~112.0 | d, J=8.8 Hz |
| C7 | - | ~160.0 | - |
| C7-OCH₃ | ~3.90 | ~56.0 | s |
| C8 | - | ~118.0 | - |
| C8-CH₃ | ~2.30 | ~10.0 | s |
| C8a | - | ~152.0 | - |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To confirm the structural assignments made from 1D NMR, a series of 2D NMR experiments are employed. ijpcbs.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. rsc.org For this compound, a key correlation would be observed between the aromatic protons H5 and H6, confirming their adjacent positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). benthamopen.com This technique would definitively link the proton signals of the methyl and methoxy groups to their respective carbon signals and assign the aromatic protons to their corresponding carbons (H5 to C5 and H6 to C6).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two to three bonds, ²JCH and ³JCH). benthamopen.com This is crucial for piecing together the molecular skeleton. For instance, the protons of the C4-methyl group would show a correlation to C3, C4, and C4a. The methoxy protons would correlate to C7, and the C8-methyl protons would correlate to C7, C8, and C8a. These correlations are vital for confirming the substitution pattern on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected by bonds. ijpcbs.com A NOESY spectrum would show a correlation between the C8-methyl protons and the H-C5 proton, as well as between the C7-methoxy protons and the H-C6 proton, providing definitive evidence for their relative positions on the aromatic ring.
Investigation of Substituent Effects on NMR Chemical Shifts
The electronic nature of substituents significantly impacts the chemical shifts in NMR spectra. researchgate.net In this compound, the methoxy group at C7 is a strong electron-donating group (EDG) through resonance. This effect increases the electron density at the ortho (C6, C8) and para (C4a) positions, causing the signals for these carbons and their attached protons to shift upfield (to lower ppm values) compared to an unsubstituted coumarin.
The methyl groups are weak electron-donating groups through induction. The C8-methyl group further contributes to the shielding of the C8 position. The presence of methyl groups at C3 and C4 also influences the electronic environment of the α-pyrone ring. The cumulative effect of these substituents results in a unique NMR fingerprint for the molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis
HRMS is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Related Techniques
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing coumarin derivatives. In positive ion mode, ESI-MS would typically generate the protonated molecule [M+H]⁺. For this compound (C₁₃H₁₄O₃), the expected monoisotopic mass is 218.0943 g/mol . A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, can measure this mass to within a few parts per million (ppm) of the theoretical value, confirming the molecular formula as C₁₃H₁₅O₃⁺ for the protonated species.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of the coumarin ring system is well-documented and typically involves the sequential loss of carbon monoxide (CO).
For the [M+H]⁺ ion of this compound, a plausible fragmentation pathway would include:
Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatic compounds, leading to a stable ion.
Loss of carbon monoxide (CO): A characteristic fragmentation of the coumarin lactone ring, resulting in a benzofuran-type ion.
Loss of formaldehyde (B43269) (CH₂O) from the methoxy group: This can occur via a rearrangement process.
Predicted HRMS/MS Fragmentation Data for [C₁₃H₁₄O₃+H]⁺ (Note: The following data is predictive and based on established fragmentation patterns for substituted coumarins.)
| Predicted m/z | Proposed Formula | Proposed Neutral Loss |
|---|---|---|
| 219.1018 | [C₁₃H₁₅O₃]⁺ | [M+H]⁺ |
| 204.0780 | [C₁₂H₁₂O₃]⁺• | •CH₃ |
| 191.0702 | [C₁₂H₁₁O₂]⁺ | CO |
| 175.0753 | [C₁₁H₁₁O₂]⁺ | CO + CH₄ |
| 163.0702 | [C₁₁H₉O]⁺ | CO + CO |
X-ray Crystallography for Solid-State Structural Determination of this compound
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsion angles. However, specific crystallographic data for this compound, such as its crystal system and space group, are not currently reported in public crystallographic databases.
Analysis of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds, π-π Stacking)
A detailed crystallographic study would elucidate the network of intermolecular forces that govern the crystal packing. In the absence of strong hydrogen bond donors, the packing of this compound would likely be dominated by weaker interactions. These could include C-H···O hydrogen bonds, where hydrogen atoms from the methyl or aromatic groups interact with the oxygen atoms of the carbonyl and methoxy groups of neighboring molecules. Furthermore, π-π stacking interactions between the aromatic rings of adjacent coumarin systems are a common feature in the crystal structures of such compounds and would be anticipated here.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. Each technique provides a unique vibrational spectrum that serves as a molecular "fingerprint." While specific spectra for this compound are not available, the expected characteristic vibrational modes can be predicted based on its structure.
Expected Vibrational Bands for this compound:
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |
| C=O (Lactone) | 1750-1700 | Stretching |
| C=C (Aromatic & Pyran) | 1650-1500 | Stretching |
| C-O-C (Ether & Lactone) | 1300-1000 | Asymmetric & Symmetric Stretching |
| C-H (Aromatic & Methyl) | 3100-2850 | Stretching |
This table represents generalized expected values for the functional groups present and is not based on experimental data for the specific compound.
UV-Vis Spectroscopy and Photophysical Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption and emission spectra are dictated by the molecule's chromophore and can be influenced by the solvent environment.
Electronic Absorption and Emission Properties
The coumarin scaffold is known to be fluorescent. The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, would be expected to show characteristic absorption bands in the ultraviolet region, corresponding to π→π* transitions within the conjugated system. Upon excitation at an appropriate wavelength, the compound would likely exhibit fluorescence, with an emission spectrum at a longer wavelength than its absorption (Stokes shift). The precise wavelengths of maximum absorption (λmax) and emission, as well as the quantum yield of fluorescence, would need to be determined experimentally. These properties are highly dependent on the substitution pattern of the coumarin ring.
Quantum Yield Determinations and Photostability Investigations
The photophysical characteristics of coumarin derivatives, particularly their fluorescence quantum yield (Φf) and photostability, are of paramount importance for their application in various fields, including as fluorescent probes, laser dyes, and photosensitizers. For this compound, these properties are intricately linked to its molecular structure, specifically the substitution pattern on the chromen-2-one core, and the surrounding solvent environment. While specific experimental data for this exact compound is limited in publicly accessible literature, a comprehensive understanding can be derived from the well-established photophysical principles of analogous coumarin derivatives.
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For coumarins, this value is highly sensitive to the nature and position of substituents. The 7-methoxy group is an electron-donating group that generally enhances the fluorescence quantum yield of the coumarin system. The methyl groups at positions 3, 4, and 8 also play a role in modulating the electronic and steric properties of the molecule, which in turn affects the radiative and non-radiative decay pathways of the excited state.
The solvent environment exerts a profound influence on the quantum yield of coumarin derivatives. In general, the fluorescence of many substituted coumarins is directly dependent on environmental factors such as solvent polarity. clockss.org For instance, a study on various aminocoumarins demonstrated that a characteristic red shift of fluorescence in polar solvents is often accompanied by a marked decrease in emission yield and lifetime for coumarins where the substituent at the 7-position is free to rotate. researchgate.net While the 7-methoxy group is less prone to such dramatic conformational changes compared to an amino group, solvent polarity can still significantly impact the quantum yield through stabilization of the ground and excited states.
To illustrate the expected trends in quantum yield for this compound, the following table presents data for structurally related 7-methoxycoumarin (B196161) derivatives in various solvents. It is anticipated that the quantum yield of the target compound would exhibit similar solvent-dependent behavior.
Table 1: Illustrative Fluorescence Quantum Yields (Φf) of Structurally Related 7-Methoxycoumarin Derivatives in Different Solvents
| Compound | Solvent | Quantum Yield (Φf) |
| 7-Methoxycoumarin | Water | Markedly fluorescent |
| 7-Methoxycoumarin | Organic Solvents | Virtually non-emissive |
| 3-(2-thienyl)-7-methoxycoumarin | Various Organic Solvents | Up to 0.84 |
| 3-Phenyl-5,7-dimethoxycoumarin | Organic Solvents | Up to 0.84 |
Note: This table provides data for analogous compounds to illustrate the expected behavior of this compound. The actual quantum yield of the target compound may vary. rsc.org
Photostability, or the resistance of a molecule to photodegradation, is another critical parameter. Coumarin derivatives can undergo various photochemical reactions, including photodimerization and photooxidation. The substitution pattern significantly influences the photostability of these compounds. For instance, studies on various substituted 4-methylcoumarin (B1582148) derivatives have shown that both the position and type of substituents affect their photostability.
The photodegradation of coumarins is also highly dependent on the solvent. Research on coumarin laser dyes has indicated that the highest photostability is often achieved in alcohol-water and alcohol-glycerol mixtures, while aqueous surfactant solutions and non-polar solvents can accelerate photodamage. The mechanism of photodegradation can involve the formation of singlet oxygen, and the process can be influenced by the presence of singlet oxygen sensitizers or quenchers.
The photochemistry of 7-methoxycoumarin in the crystalline state has been shown to involve photodimerization, yielding a syn head-to-tail dimer. While this occurs in the solid state, it highlights a potential pathway for photodegradation in solution as well, where bimolecular encounters are possible. The methyl groups in this compound may offer some steric hindrance, potentially influencing the rate and products of such photodegradation pathways.
The following table provides a qualitative summary of the expected photostability of this compound in different solvent types, based on general findings for related coumarin derivatives.
Table 2: Expected Relative Photostability of this compound in Various Solvent Environments
| Solvent Type | Expected Relative Photostability |
| Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High |
| Aprotic Polar Solvents (e.g., Acetonitrile, DMSO) | Moderate |
| Non-polar Solvents (e.g., Cyclohexane, Toluene) | Low to Moderate |
| Aqueous Solutions | Variable, pH-dependent |
Note: This table provides a qualitative prediction based on the behavior of analogous coumarin compounds. The actual photostability will depend on specific experimental conditions such as irradiation wavelength and intensity.
Computational and Theoretical Investigations of 7 Methoxy 3,4,8 Trimethyl 2h Chromen 2 One
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For flexible molecules like some coumarin (B35378) derivatives, MD simulations provide insights into their conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. nih.gov
These simulations can also be used to explore how the molecule interacts with its environment, such as solvent molecules. By simulating the molecule in a box of water or another solvent, researchers can understand how the solvent affects the molecule's conformation and dynamics. This information is crucial for predicting the behavior of the molecule in a biological setting. nih.gov
In Vitro and in Vivo Biological Activity Research of 7 Methoxy 3,4,8 Trimethyl 2h Chromen 2 One in Research Models
Investigation of Antioxidant Properties and Radical Scavenging Mechanisms
The antioxidant capacity of coumarin (B35378) derivatives is a widely studied area of their biological activity. nih.gov These compounds can exert their antioxidant effects through various mechanisms, including the donation of hydrogen atoms or electrons to neutralize free radicals and the chelation of metal ions involved in radical generation.
Currently, specific data from cellular antioxidant activity assays for 7-methoxy-3,4,8-trimethyl-2H-chromen-2-one are not available in the reviewed literature. However, studies on other coumarins provide a framework for how this compound might behave. For instance, natural dietary coumarins like umbelliferone (B1683723) and herniarin have demonstrated antigenotoxic activities in human lymphocytes subjected to oxidative stress. Research on related compounds, such as 7,8-dihydroxy-4-methylcoumarin (B1670369), has shown protective effects in cellular models. researchgate.net It is plausible that this compound could exhibit protective effects in cellular models of oxidative stress, though dedicated studies are required for confirmation.
The free radical scavenging potential of coumarins is frequently evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power). eco-vector.commdpi.com While direct experimental values for this compound are not documented, studies on various substituted coumarins indicate that the nature and position of substituents significantly influence their scavenging activity. For example, a study on a series of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives confirmed their ability to scavenge the DPPH radical. eco-vector.com The presence of a methoxy (B1213986) group, as seen in the subject compound, is a common feature in many biologically active natural products with antioxidant properties.
The following table summarizes the types of antioxidant assays commonly used for coumarin derivatives and the general findings for related compounds.
| Assay Type | Test Principle | General Findings for Related Coumarins |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Many coumarin derivatives exhibit dose-dependent scavenging activity. eco-vector.com |
| ABTS Radical Scavenging | Evaluates the capacity of a compound to scavenge the ABTS radical cation. | A common method to assess the antioxidant activity of natural products, including coumarins. |
| FRAP (Ferric Reducing Antioxidant Power) | Assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com | The reducing power of coumarins varies based on their substitution pattern. |
This table is illustrative of common assays for coumarins and does not represent direct data for this compound.
The mechanisms through which coumarins exert their antioxidant effects are linked to their chemical structure. The presence of electron-donating groups, such as methoxy and hydroxyl groups, can enhance the stability of the resulting radical after hydrogen or electron donation, thereby increasing antioxidant capacity. While the specific antioxidant pathways influenced by this compound have not been elucidated, research on other antioxidants suggests potential involvement in modulating endogenous antioxidant enzyme systems. For instance, a study on 7-methylcoumarin (B190331) and 7-methoxycoumarin (B196161) in a model of hepatotoxicity showed an increase in the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.net
Assessment of Anti-inflammatory Mechanisms in Cellular and Animal Models
The anti-inflammatory properties of coumarins are well-documented and are attributed to their ability to interfere with various stages of the inflammatory cascade. nih.gov
Research on structurally similar compounds suggests that this compound may modulate the production of pro-inflammatory mediators. A study on 4-hydroxy-7-methoxycoumarin (B561722) demonstrated a significant reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Similarly, 7,8-dimethoxycoumarin (B190902) has been shown to attenuate the expression of IL-6 and IL-8. nih.gov The anti-inflammatory effects of these related compounds are often mediated through the downregulation of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). nih.govmdpi.com For example, 6-methylcoumarin (B191867) was found to suppress inflammatory cytokine expression by blocking MAPK phosphorylation. mdpi.com
The table below presents findings on the modulation of pro-inflammatory mediators by related coumarin compounds.
| Compound | Model | Pro-inflammatory Mediators Inhibited |
| 4-hydroxy-7-methoxycoumarin | LPS-stimulated RAW264.7 macrophages | NO, PGE₂, TNF-α, IL-1β, IL-6 nih.gov |
| 6-methylcoumarin | LPS-stimulated RAW264.7 macrophages | NO, PGE₂, TNF-α, IL-1β, IL-6 mdpi.com |
| 7,8-dihydroxy-4-methylcoumarin | LPS-stimulated RAW264.7 cells | NO, PGE₂, pro-inflammatory cytokines researchgate.net |
This table presents data for structurally related compounds to infer the potential activity of this compound.
Coumarins can exert anti-inflammatory effects by inhibiting key enzymes involved in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). The inhibition of these enzymes leads to a decreased production of prostaglandins (B1171923) (PGs) and leukotrienes (LTs), which are potent inflammatory mediators. Studies on 4-hydroxy-7-methoxycoumarin have shown a strong decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Similarly, 7,8-dihydroxy-4-methylcoumarin and its derivatives also inhibit iNOS and COX-2 expression. researchgate.net While direct inhibitory data for this compound on COX and LOX enzymes is not available, the consistent findings with related structures suggest a potential for such activity.
Evaluation of Antimicrobial Efficacy Against Pathogenic Microorganisms
Comprehensive searches for scientific literature did not yield specific studies on the antimicrobial efficacy of this compound. While research exists on the antimicrobial properties of various other coumarin derivatives, no data was found for this particular compound.
No published research data was identified regarding the in vitro or in vivo antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria.
There were no specific research findings available on the antifungal properties of this compound against any tested fungal pathogens.
No studies were found that investigated the mechanistic pathways of antimicrobial action for this compound, such as its potential for membrane disruption or enzyme inhibition.
Exploration of Anticancer Research Potential in Cell Line Models
No specific research was found detailing the anticancer potential of this compound in cell line models. The following subsections reflect the absence of data in these specific areas of cancer research.
There is no available scientific literature or data from research models on the antiproliferative or cytotoxic effects of this compound in any cancer cell lines.
No research data was found to indicate that this compound can induce apoptosis or cause cell cycle arrest in cancer cells. Mechanistic studies in this area for the specified compound are not available in the searched scientific literature.
Modulation of Key Signaling Pathways (e.g., Src kinase inhibition)
The modulation of signaling pathways is a critical area of research for therapeutic development. Protein kinases, which regulate cellular processes like proliferation and migration, are significant targets. ed.ac.uk Dysregulation of kinase activity is implicated in numerous diseases, including cancer. ed.ac.uk
Src, a non-receptor tyrosine kinase, is involved in signaling pathways that control cell proliferation, migration, and angiogenesis. nih.gov Consequently, inhibitors of Src kinase are of considerable interest. Research has identified several quinolines and quinazolines as potent and selective inhibitors of Src kinase activity. nih.gov For instance, the 7-alkene-3-quinolinecarbonitrile compound 20 was found to be a potent inhibitor of Src, with enzymatic and cellular IC50 values of 2.1 nM and 58 nM, respectively. researchgate.net Similarly, Bosutinib, derived from a Src inhibitor lead, also inhibits Src family kinases. ed.ac.uk Studies of macrocyclic inhibitors have revealed a bi-substrate competitive mechanism that forces the Src kinase into an inactive conformation. nih.gov While these studies establish Src kinase as a viable target for structurally diverse small molecules, specific research detailing the effect of this compound on Src kinase or related pathways is not prominent in the available literature.
Enzyme Inhibition Studies
The investigation of enzyme inhibition is a cornerstone of drug discovery. Coumarin derivatives have been explored for their inhibitory effects on various enzymes.
Kinetic Analysis of Enzyme Inhibition
Kinetic analysis is fundamental to understanding how a compound inhibits an enzyme. This analysis determines key parameters such as the half-maximal inhibitory concentration (IC50), the Michaelis-Menten constant (Km), and the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). nih.govmdpi.com The type of inhibition reveals whether an inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex. mdpi.com
For example, in the study of tyrosinase inhibitors, kinetic analysis can differentiate between various mechanisms. Some isoflavones act as suicide substrates, indicating an irreversible inhibition mechanism. nih.gov In contrast, other flavonoids like morin (B1676745) exhibit reversible competitive inhibition. nih.gov Methodologies for kinetic analysis range from traditional initial velocity measurements to the analysis of reaction progress curves, which can provide more accurate data, especially when product inhibition occurs. mdpi.comresearchgate.net
Table 1: Key Concepts in Enzyme Inhibition Kinetic Analysis
| Parameter | Description | Relevance |
|---|---|---|
| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Measures the potency of an inhibitor. |
| Kₘ | Michaelis-Menten constant; the substrate concentration at which the reaction rate is half of Vmax. | Characterizes the affinity of the enzyme for its substrate. |
| Kᵢ | Inhibition constant; the dissociation constant for the enzyme-inhibitor complex. | A more absolute measure of inhibitor potency than IC₅₀. |
| Competitive Inhibition | Inhibitor binds only to the free enzyme's active site, competing with the substrate. | Can be overcome by increasing substrate concentration. nih.gov |
| Non-competitive Inhibition | Inhibitor binds to the free enzyme and the enzyme-substrate complex at a site other than the active site with equal affinity. | Cannot be overcome by increasing substrate concentration. |
| Mixed Inhibition | Inhibitor binds to both the free enzyme and the enzyme-substrate complex, typically with different affinities. mdpi.comnih.gov | A common type of inhibition observed in many biological systems. |
| Uncompetitive Inhibition | Inhibitor binds only to the enzyme-substrate complex. | Requires the formation of the enzyme-substrate complex before binding. mdpi.com |
Identification of Specific Enzyme-Ligand Interactions
Understanding the precise interactions between an enzyme and a ligand (inhibitor) is crucial for rational drug design. nih.gov Techniques such as X-ray crystallography provide three-dimensional structures of enzyme-ligand complexes at an atomic level. nih.govnih.gov For example, co-crystal structures of macrocycles bound to Src kinase revealed that the inhibitors occupy the ATP binding pocket while also disrupting the substrate-peptide binding area, explaining their high specificity. nih.gov
In addition to experimental methods, computational approaches like molecular docking and molecular dynamics simulations are used to predict and analyze the binding modes of inhibitors. nih.gov These simulations can illustrate how a ligand fits into a binding pocket and identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.govnih.gov Such studies have been applied to understand how various flavonoids and their derivatives bind to and inhibit tyrosinase. nih.gov
Other Investigated Biological Activities Relevant to Research
Coumarin-based structures have been investigated for a wide array of biological activities in various research models.
In Vitro and In Vivo Model Systems for Activity Assessment
A variety of models are employed to assess the biological activities of novel compounds.
Antiparasitic Activity: In vitro assays often use intracellular amastigotes of parasites like Leishmania braziliensis and Trypanosoma cruzi cultured within host cells, such as the U-937 cell line. nih.govresearchgate.net The activity is measured by determining the half-maximal effective concentration (EC50). nih.gov
Neuroprotective Activity: Primary cultured rat cortical cells are frequently used to model excitotoxicity induced by agents like glutamate (B1630785) or N-methyl-d-aspartate (NMDA). nih.govnih.gov Neuroprotection is quantified by measuring cell viability. nih.gov Cell lines expressing pathological proteins, such as Aβ-GFP and tau-DsRed expressing SH-SY5Y cells, are used to study effects on protein aggregation relevant to Alzheimer's disease. scienceopen.comresearchgate.net
Antiviral Activity: The antiviral potential of compounds is evaluated in cell culture systems infected with specific viruses, such as influenza A (H1N1) and Coxsackie B3. nih.gov The 50% inhibiting concentration (IC50) and 50% cytotoxic concentration (CC50) are determined to assess efficacy and safety. nih.gov
Anticancer Activity: A panel of human cancer cell lines is commonly used for initial cytotoxicity screening. nih.gov For instance, lines such as AGS (gastric), HCT-116 (colon), and HeLa (cervical) are treated with the compound, and cell viability is measured using methods like the MTT assay. nih.gov
Mechanistic Underpinnings from Academic Research
Research into the biological activities of coumarin derivatives often seeks to uncover the underlying molecular mechanisms.
Neuroprotection: Studies on the chromene derivative N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline have shown that its neuroprotective effects against excitotoxicity are linked to the activation of the ERK/CREB signaling pathway. nih.govnih.gov This compound was found to increase the phosphorylation of both ERK1/2 and its downstream target, the cAMP response element-binding protein (CREB), a crucial factor for neuronal survival. nih.govnih.gov This mechanism contrasts with other neuroprotective agents like memantine (B1676192) and is associated with the compound's antioxidant properties. nih.gov Similarly, the coumarin-chalcone derivative LM-021 was found to upregulate CREB phosphorylation, leading to anti-aggregative and neuroprotective effects in cellular models of Alzheimer's disease. scienceopen.com
Antiparasitic Action: For a series of antiparasitic coumarin-chalcone hybrids, molecular docking studies suggested that the enzyme trypanothione (B104310) reductase could be a key molecular target. nih.gov This enzyme is crucial for the redox balance in trypanosomatid parasites. In another study, the coumarin C4 was found to reduce the concentration of H2O2 in L. amazonensis promastigotes, suggesting an interference with the parasite's oxidative state. nih.gov
Table 2: Investigated Biological Activities of Structurally Related Coumarin Derivatives
| Biological Activity | Compound Class | Key Findings | In Vitro/In Vivo Model | Proposed Mechanism | Citations |
|---|---|---|---|---|---|
| Antiparasitic | Coumarin-chalcone hybrid | EC₅₀ of 13.2 µM against T. cruzi | T. cruzi in U-937 cells | Inhibition of trypanothione reductase | nih.govresearchgate.net |
| Antiparasitic | Nitrobenzoyl-coumarin derivative (C4) | Active against L. amazonensis and L. infantum chagasi amastigotes | Leishmania parasites | Reduction of H₂O₂ in parasites | nih.gov |
| Neuroprotective | Dihydro-benzo-chromene derivative (BL-M) | Inhibition of NMDA-induced excitotoxicity | Primary rat cortical cells | Activation of ERK-CREB signaling pathway | nih.govnih.gov |
| Antiviral | Polyfluorinated flavone (B191248) derivative | Activity against Influenza A (H1N1) and Coxsackie B3 viruses | MDCK and Vero cell cultures | Not specified | nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 7 Methoxy 3,4,8 Trimethyl 2h Chromen 2 One and Its Analogs
Influence of Substituents on the Chromen-2-one Scaffold on Biological Activity
The biological activity of coumarin (B35378) derivatives is profoundly influenced by the nature and position of substituents on the core 2H-chromen-2-one scaffold. Modifications to the benzene (B151609) or pyrone rings can alter the molecule's electronic, steric, and hydrophobic properties, thereby modulating its interaction with biological targets.
The methoxy (B1213986) group (-OCH₃) at the C-7 position is a common feature in many biologically active coumarins and plays a critical role in modulating their pharmacological profiles. This substitution can influence activity through several mechanisms:
Electronic Effects and Polarity : The 7-methoxy group is an electron-donating group, which can influence the reactivity and binding affinity of the entire molecule. In a study comparing 7-hydroxy-4-(2-fluorophenyl)coumarin with its 7-methoxy analog, the methoxy group was shown to alter the molecule's electronic environment. beilstein-journals.org
Metabolic Stability : Compared to a hydroxyl (-OH) group, which is prone to rapid phase II metabolism (glucuronidation or sulfation), a methoxy group generally increases metabolic stability. This can lead to improved bioavailability and a longer duration of action in vivo.
Hydrogen Bonding : While the methoxy oxygen can act as a hydrogen bond acceptor, it cannot donate a hydrogen bond, unlike a hydroxyl group. This difference is crucial for receptor interactions. In studies of harmine, a related heterocyclic compound, the 7-methoxy group was found to be important for forming a hydrogen bond with the protein backbone, and replacing it with bulkier groups was unfavorable for activity. nih.gov
Lipophilicity : The methylation of a hydroxyl group increases the lipophilicity (fat-solubility) of the compound. This can enhance its ability to cross cell membranes and access intracellular targets.
Studies on furanocoumarins have also highlighted the importance of methoxy groups, noting that their presence at positions like C-5 or C-8 is beneficial for certain biological activities. nih.gov Similarly, research on 4-hydroxy-7-methoxycoumarin (B561722) has demonstrated its potential anti-inflammatory effects, underscoring the contribution of this specific substitution pattern. nih.gov
Methyl groups at positions 3, 4, and 8 introduce specific steric and electronic changes to the coumarin scaffold, which can significantly impact biological activity.
Position 3 : A methyl group at the C-3 position can influence the molecule's affinity for specific receptors. In a study of coumarin-piperazine derivatives, the introduction of a methyl group at C-3 of a 7-hydroxycoumarin scaffold resulted in a 6-7 times greater affinity for the 5-HT₁ₐ receptor compared to the unsubstituted analog. nih.gov
Position 4 : The C-4 position is frequently substituted in coumarin-based compounds. However, its impact can be target-dependent. The same study on coumarin-piperazine derivatives found that adding a methyl group at C-4 did not improve affinity for the 5-HT₁ₐ or D₃ receptors, unlike the C-3 substitution. nih.gov Conversely, fungicidal compounds like methyl 2-[(3,4-dimethyl-coumarin-7-yloxy)methyl]phenyl(methoxy)carbamate have shown high efficacy, indicating the importance of this substitution pattern for certain activities. researchgate.net
Position 8 : Substitution at the C-8 position can introduce significant steric hindrance, which may either enhance or decrease activity depending on the topology of the target's binding site. For some dopamine (B1211576) and serotonin (B10506) receptors, introducing a methyl group at the C-8 position was found to potentially increase affinity. nih.gov The addition of a group at this position increases lipophilicity and can influence the orientation of the molecule within a binding pocket.
Substituents that are distant from the core coumarin scaffold, such as those on a phenyl ring attached at C-3 or C-4, or large side chains, can have profound effects on the molecule's activity profile. These "remote" groups often dictate the compound's selectivity and potency.
For instance, in the class of 3-arylcoumarins, the substitution pattern on the C-3 aryl ring is a key determinant of activity. nih.gov The presence and position of hydroxyl groups on this remote phenyl ring can significantly affect the anti-proliferative activity against various cancer cell lines. nih.gov
Similarly, in complex analogs designed as HIF-1 pathway inhibitors, large arylsulfonamide groups are attached to a chromene scaffold. nih.govemory.edu Structure-activity relationship studies revealed that a 3,4-dimethoxybenzenesulfonyl group was among the most potent, demonstrating that modifications in this remote region are critical for optimizing inhibitory effects. nih.govemory.edu Research on coumarin-piperazine derivatives also showed that the activity depended primarily on the substituent on the remote phenyl ring of the piperazine (B1678402) moiety. nih.gov
Pharmacophore Modeling and Ligand-Based Design Principles for Coumarin Derivatives
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. acs.org For coumarin derivatives, these models help rationalize observed SAR and guide the design of new, more potent analogs.
A typical pharmacophore model for coumarin derivatives identifies key features such as:
Aromatic Rings (AR) : The benzene ring of the coumarin scaffold often engages in π-π stacking or hydrophobic interactions within the receptor binding site.
Hydrogen Bond Acceptors (HBA) : The lactone carbonyl oxygen is a prominent hydrogen bond acceptor, crucial for anchoring the molecule to the target. Other oxygens, such as in a 7-methoxy group, can also serve as HBA sites.
Hydrogen Bond Donors (HBD) : While the core coumarin lacks a donor, hydroxyl or amino substitutions on the scaffold provide essential HBD features.
Hydrophobic Regions (HY) : Methyl groups and other alkyl or aryl substituents contribute to hydrophobic interactions, which are vital for affinity and selectivity.
In one study targeting α-glucosidase, a pharmacophore model was generated from 116 coumarin derivatives, resulting in hypotheses like AANRR (A=HBA, N=negative ionizable, R=Aromatic Ring), which successfully described the features needed for inhibition. acs.org Another study reported the design of new coumarin derivatives based on hypothetical antibacterial pharmacophores intended to interact with both gram-positive and gram-negative bacteria. nih.gov These models provide a blueprint for structural modifications, predicting which changes will enhance the desired biological activity. acs.orgnih.gov
Development and Validation of QSAR Models for Predictive Bioactivity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For coumarin derivatives, QSAR models have been successfully developed to predict activities ranging from antifungal to antioxidant and anticancer effects. nih.govnih.govresearchgate.net
The development process involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as Multiple Linear Regression (MLR), to build a predictive equation. nih.govresearchgate.net A robust QSAR model is characterized by strong statistical parameters, including a high coefficient of determination (R²) for the training set and good predictive power confirmed through internal (e.g., leave-one-out cross-validation, Q²) and external validation on a separate test set of compounds. researchgate.netingentaconnect.com For example, a predictive QSAR model for the antifungal activity of coumarins against M. phaseolina achieved an R² of 0.78 and a Q² of 0.67. nih.gov These validated models can then be used to predict the bioactivity of novel, unsynthesized coumarin derivatives, thereby prioritizing synthetic efforts and accelerating the discovery of new lead compounds. nih.govresearchgate.net
The foundation of any QSAR model is the selection of appropriate molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. wiley.com These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological types. The choice of descriptors is critical, as they must capture the structural variations that are responsible for the differences in biological activity across the series of compounds.
Key molecular descriptors frequently used in QSAR studies of coumarin derivatives are summarized in the table below.
| Descriptor Category | Descriptor Name | Description & Significance | Source(s) |
| Electronic | HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies. Relate to the molecule's ability to donate or accept electrons and its chemical reactivity. | researchgate.netucsb.edu |
| Electronic | Dipole Moment | Measures the polarity of the molecule, which influences solubility and interactions with polar receptor sites. | researchgate.net |
| Electronic | Polarizability | Describes how easily the electron cloud of a molecule can be distorted by an electric field, which is important for non-covalent binding interactions. | ingentaconnect.comresearchgate.net |
| Hydrophobic | LogP / AlogP | The logarithm of the partition coefficient between octanol (B41247) and water. It quantifies the lipophilicity of the molecule, affecting membrane permeability and hydrophobic interactions. | nih.govresearchgate.net |
| Steric / Size | Molecular Weight | The mass of the molecule. A simple descriptor related to the size of the compound. | ucsb.edu |
| Steric / Size | van der Waals Volume | The volume occupied by the molecule, which is a key factor in how well it fits into a receptor's binding pocket. | ingentaconnect.com |
| Topological | Molecular Complexity | A numerical value based on the intricate connections of atoms within the molecule. | nih.gov |
| H-Bonding | H-Bond Donors/Acceptors | The number of hydrogen bond donor and acceptor sites. This is crucial for specific interactions with biological targets. | nih.govresearchgate.netucsb.edu |
In various QSAR models for coumarins, descriptors related to lipophilicity (LogP), hydrogen bonding capacity, and electronic properties (HOMO energy, dipole moment) have been shown to be important parameters in describing antioxidant, anticancer, and antifungal activities. nih.govresearchgate.netresearchgate.net
Statistical Validation and Predictive Power of Models
The credibility and utility of any Quantitative Structure-Activity Relationship (QSAR) model, including those developed for 7-methoxy-3,4,8-trimethyl-2H-chromen-2-one and its analogs, are fundamentally dependent on rigorous statistical validation. This process ascertains the model's robustness, stability, and, most importantly, its predictive power for new, untested compounds. Validation is a multi-faceted process that involves both internal and external assessment methods to ensure the generated model is not a result of chance correlation.
A crucial first step in building a reliable QSAR model is the careful division of the available dataset of compounds into a training set and a test set. The training set is used to develop the model, while the test set, comprising compounds not used in model generation, serves as an external validator to assess its predictive performance on new data.
Internal Validation:
Internal validation techniques are employed during the model development phase to evaluate its stability and robustness. The most common method is cross-validation, where the training set is systematically partitioned into smaller subsets. The model is then repeatedly developed on a portion of the data and validated against the remaining part.
One of the most prevalent forms of cross-validation is the Leave-One-Out (LOO) method. In this approach, a single compound is removed from the training set, and the model is built with the remaining compounds. The activity of the excluded compound is then predicted. This process is repeated until every compound in the training set has been left out once. The predictive ability of the model is then quantified by the cross-validated correlation coefficient, denoted as q² or Q² . A high q² value (typically > 0.5) indicates good internal predictivity.
For instance, in a 2D-QSAR study on a series of coumarin derivatives as Cyclin-Dependent Kinase (CDK) inhibitors, a cross-validated R² (denoted as R²cv) of 0.618 was obtained, indicating a good level of internal consistency and robustness of the developed model. nih.gov Similarly, a QSAR model developed for coumarin derivatives as human dipeptidyl peptidase III (DPP III) inhibitors reported a Leave-One-Out cross-validation coefficient (Q²LOO) of 0.710, further demonstrating the model's sound internal predictive power. researchgate.net
External Validation:
While internal validation is essential, the true measure of a QSAR model's utility lies in its ability to accurately predict the activity of an external set of compounds that were not used in its development. This is known as external validation. The predictive power is typically assessed by calculating the predicted R² (R²pred) for the test set.
The coefficient of determination, R² , measures the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). An R² value close to 1.0 suggests a strong correlation within the training set. However, a high R² alone does not guarantee a model's predictive ability.
In the aforementioned study on coumarin derivatives as CDK inhibitors, the developed model exhibited a conventional R² of 0.748 for the training set. nih.gov More importantly, when applied to the external test set, the model achieved an R² of 0.73, signifying strong predictive capability. nih.gov
Another critical metric is the Root Mean Square Error (RMSE) , which measures the standard deviation of the residuals (prediction errors). A lower RMSE value for both the training (RMSEtr) and test (RMSEext) sets indicates a better fit and higher predictive accuracy of the model. For the coumarin-based CDK inhibitors, the Mean Square Error (MSE), a related metric, was 0.03 for the training set and 0.18 for the test set, indicating a low level of error in the predictions. nih.gov
The following interactive table summarizes the statistical validation parameters from a representative QSAR study on coumarin analogs, highlighting the model's predictive capacity.
| Statistical Parameter | Training Set | Test Set | Significance |
| R² | 0.748 nih.gov | 0.730 nih.gov | Measures the goodness of fit of the model. |
| Cross-validated R² (R²cv/Q²) | 0.618 nih.gov | - | Indicates the internal predictive ability of the model. |
| Mean Square Error (MSE) | 0.030 nih.gov | 0.180 nih.gov | Represents the average squared difference between the observed and predicted values. |
A comprehensive QSAR study on coumarin derivatives as inhibitors of human dipeptidyl peptidase III also yielded a statistically robust model, as detailed in the table below.
| Statistical Parameter | Value | Significance |
| R² | 0.825 researchgate.net | High correlation between descriptors and activity in the training set. |
| Adjusted R² | 0.803 researchgate.net | R² adjusted for the number of predictors in the model. |
| Q²LOO | 0.710 researchgate.net | Good internal predictivity determined by Leave-One-Out cross-validation. |
| RMSEtr | 0.224 researchgate.net | Low root mean square error for the training set. |
| RMSEcv | 0.276 researchgate.net | Low root mean square error from cross-validation. |
The collective evidence from these statistical validation metrics provides a strong foundation for the predictive power of QSAR models for coumarin derivatives. By adhering to these rigorous validation standards, researchers can develop reliable in silico tools to guide the design and synthesis of novel analogs of this compound with desired biological activities.
Future Research Directions and Potential Academic Applications in Chemical Biology
Development of 7-methoxy-3,4,8-trimethyl-2H-chromen-2-one as a Fluorescent Probe or Bioimaging Agent
Coumarin (B35378) derivatives are renowned for their fluorescent properties, which are highly sensitive to the molecular environment. researchgate.netnih.gov The position and nature of substituents on the coumarin ring can dramatically alter the absorption and emission wavelengths, as well as the quantum yield. The electron-donating methoxy (B1213986) group at the 7-position of the title compound is a common feature in many fluorescent coumarins, often contributing to a blue or green emission profile.
The development of this compound as a fluorescent probe would likely involve its functionalization to include a recognition moiety for a specific analyte or biological target. For instance, the introduction of a boronate ester could render the molecule sensitive to reactive oxygen species like peroxynitrite or hypochlorite, as has been demonstrated with other 7-hydroxycoumarin derivatives. nih.gov The fluorescence of such a probe would be "turned on" or "turned off" upon interaction with the target, allowing for its detection and quantification in biological systems. The methyl groups on the scaffold could enhance photostability and influence cellular uptake, potentially leading to probes with improved performance for live-cell imaging.
Table 1: Potential Spectroscopic Properties for Fluorescent Probe Development
| Property | Predicted Characteristic for this compound | Rationale based on Analogous Coumarins |
| Excitation Wavelength | ~340-380 nm | 7-methoxycoumarins typically absorb in the near-UV range. |
| Emission Wavelength | ~400-480 nm (Blue-Green) | The 7-methoxy group is a strong auxochrome, leading to visible fluorescence. |
| Stokes Shift | Moderate to Large | Common for coumarin-based fluorophores. |
| Quantum Yield | Potentially High | Dependent on solvent polarity and molecular rigidity. |
Integration into Combinatorial Chemistry Libraries for High-Throughput Screening Research
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. cuny.eduyoutube.comualberta.camuni.cz The coumarin scaffold is an excellent starting point for the construction of such libraries due to its synthetic tractability and its status as a "privileged scaffold" – a molecular framework that is known to bind to multiple biological targets. frontiersin.orgmdpi.com
This compound could serve as a core structure in a combinatorial library. By introducing points of diversity, for example, by modifying the methyl groups or by adding substituents at other positions on the coumarin ring, a vast library of related compounds could be generated. This diversity-oriented synthesis would allow for the exploration of a wide chemical space around the parent molecule. youtube.com These libraries could then be subjected to high-throughput screening against a variety of biological targets, such as enzymes or receptors, to identify novel hit compounds for drug discovery programs. youtube.com The synthesis could be performed using solid-phase techniques, where the coumarin core is attached to a resin bead, allowing for efficient reaction and purification steps. youtube.com
Exploration of Supramolecular Chemistry and Self-Assembly Properties
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. mdpi.comiaea.org Coumarin derivatives have been shown to participate in various supramolecular phenomena, including photodimerization within host-guest complexes and the formation of nanostructures. mdpi.comrsc.org The photodimerization of coumarins, a [2+2] cycloaddition reaction, can be controlled by confining the molecules within supramolecular hosts like cyclodextrins or coordination cages. mdpi.comiaea.org
The substitution pattern of this compound could influence its self-assembly behavior. The methyl groups might promote hydrophobic interactions, while the methoxy and carbonyl groups could participate in hydrogen bonding or dipole-dipole interactions. The potential for π-π stacking of the aromatic rings is also a key factor in the self-assembly of coumarins. researchgate.net Investigating how this specific substitution pattern directs the formation of higher-order structures, such as nanofibers, vesicles, or gels, could lead to the development of new "smart" materials with applications in drug delivery or sensing. The study of its crystal packing and intermolecular interactions through techniques like X-ray crystallography would provide valuable insights into its supramolecular behavior. as-proceeding.comas-proceeding.com
Utility in Fragment-Based Drug Discovery Research (as a scaffold)
Fragment-based drug discovery (FBDD) is an efficient method for identifying lead compounds for drug development. frontiersin.org It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent molecule. The coumarin nucleus is considered a privileged scaffold in medicinal chemistry and is therefore an attractive starting point for FBDD. frontiersin.orgmdpi.com
This compound itself, or a simplified version of it, could be included in a fragment library. Its binding to a target protein would be detected by biophysical methods such as X-ray crystallography or NMR spectroscopy. The methoxy and methyl groups would provide specific interaction points and vectors for chemical elaboration. For example, the methyl groups could be replaced with other functional groups to explore different binding pockets of the target protein. The inherent biological relevance of the coumarin scaffold increases the likelihood of identifying meaningful fragment hits. researchgate.netnih.gov
Investigation of Material Science Applications (e.g., organic electronics, dyes)
The photophysical properties of coumarins make them valuable components in various materials. researchgate.netmdpi.comresearchgate.net They have been used as fluorescent dyes, laser dyes, and as components in organic light-emitting diodes (OLEDs). mdpi.com The reversible photodimerization of coumarins has also been exploited to create photoresponsive polymers and smart materials. mdpi.com
The specific substitution on this compound could be advantageous for material science applications. The methoxy group, being an electron-donating group, can enhance the fluorescence quantum yield, making it a candidate for use as a dopant in light-emitting materials. mdpi.com The methyl groups could improve the solubility of the compound in organic polymers, facilitating its incorporation into various matrices. Furthermore, π-extended coumarins have shown promise in materials science due to their enhanced photophysical properties, and the title compound could serve as a precursor for the synthesis of such larger, more complex structures. nih.gov
Table 2: Summary of Potential Applications
| Research Area | Potential Role of this compound | Key Features |
| Fluorescent Probes | Core scaffold for analyte-sensitive probes. | 7-methoxy group for fluorescence; methyl groups for photostability. |
| Combinatorial Chemistry | Central building block for diverse compound libraries. | Synthetically accessible scaffold; "privileged" structure. |
| Supramolecular Chemistry | Building block for self-assembled nanostructures. | Potential for hydrophobic, hydrogen bonding, and π-π interactions. |
| Fragment-Based Drug Discovery | A fragment for screening against biological targets. | Privileged scaffold with defined vectors for chemical growth. |
| Material Science | Component in organic electronic devices or as a functional dye. | Fluorescent properties enhanced by the methoxy group; good solubility. |
Q & A
Q. What are the optimal synthetic routes for 7-methoxy-3,4,8-trimethyl-2H-chromen-2-one, and what reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions starting with the chromen-2-one core derived from salicylaldehyde and acetic anhydride. Key steps include:
- Methylation : Selective introduction of methyl groups at positions 3, 4, and 8 using methyl iodide or dimethyl sulfate under alkaline conditions.
- Etherification : Methoxy group installation at position 7 via nucleophilic substitution with methoxide ions.
Critical factors affecting yield include temperature control (60–80°C for methylation), solvent polarity (e.g., DMF for enhanced reactivity), and catalyst use (e.g., K₂CO₃ for deprotonation) .
Table 1 : Reaction Optimization Parameters
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Methylation | CH₃I, K₂CO₃ | Acetone | 70 | 82 |
| Etherification | NaOMe, DMF | DMF | 80 | 75 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assigns substituent positions. For example, the methyl group at C3 appears as a singlet at δ 2.35 ppm, while the methoxy group at C7 resonates at δ 3.85 ppm .
- FTIR : Confirms carbonyl (C=O) stretch at ~1647 cm⁻¹ and ether (C-O-C) vibrations at 1246 cm⁻¹ .
- HRMS : Validates molecular formula (C₁₃H₁₄O₃) with a calculated exact mass of 218.0943 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer effects) often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentration ranges.
- Structural analogs : Impurities or co-eluting derivatives (e.g., 3-acetyl-7-methyl-2H-chromen-2-one) may skew results .
Methodological Recommendations :- Perform HPLC purity checks (>95%) before bioassays.
- Use isogenic cell lines to control genetic variability.
- Compare activity against structurally defined analogs (e.g., 4-chloro-7-methoxychromen-2-one) to isolate substituent effects .
Q. What strategies are recommended for studying structure-activity relationships (SAR) in chromen-2-one derivatives?
SAR studies require systematic variation of substituents and evaluation of biological responses:
- Substituent Modification : Replace the methoxy group at C7 with halogen (e.g., Cl) or bulkier groups (e.g., benzyloxy) to assess steric/electronic effects.
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions, such as hydrogen bonding with the carbonyl group at C2 .
Table 2 : SAR Insights from Analogous Compounds
| Compound | Substituent Modifications | Bioactivity Trend |
|---|---|---|
| 4-Chloro-7-methoxychromen-2-one | Cl at C4, OMe at C7 | Enhanced antimicrobial activity |
| 3-Acetyl-7-methyl-2H-chromen-2-one | Acetyl at C3, Me at C7 | Increased kinase inhibition |
Q. How can researchers design experiments to analyze the metabolic stability of this compound?
- In Vitro Models : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Monitor parent compound depletion via LC-MS/MS.
- Isotope Labeling : Incorporate ¹⁴C at the methyl group (C8) to track metabolic pathways .
- Comparative Studies : Compare half-life (t₁/₂) with reference compounds (e.g., coumarin) to benchmark stability .
Q. What advanced techniques are used to study interactions between this compound and biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to proteins like serum albumin or enzymes.
- X-ray Crystallography : Resolves 3D binding modes, as demonstrated for similar chromen-2-ones in structural studies .
- Thermal Shift Assays : Measures target protein stabilization upon ligand binding, indicating direct interaction .
Data Contradiction Analysis
Q. Why do some studies report low solubility despite the compound’s methoxy groups?
The methoxy group at C7 enhances hydrophilicity, but methyl groups at C3, C4, and C8 increase hydrophobicity. Resolution Strategies :
Q. How to address discrepancies in reported melting points?
Variations in melting points (e.g., 51–54°C vs. 58–60°C) may result from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. hexane).
- Purity : Validate via DSC (Differential Scanning Calorimetry) to detect impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
